molecular formula C30H26ClN3S B11060112 N-(4-chlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

N-(4-chlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

Cat. No.: B11060112
M. Wt: 496.1 g/mol
InChI Key: VVXLFMGQDBOTSF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a complex organic compound that belongs to the class of diazacyclopenta[cd]azulenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and cyclopentadiene derivatives. The key steps may involve:

    Cyclization Reactions: Formation of the diazacyclopenta[cd]azulene core through cyclization reactions.

    Substitution Reactions: Introduction of the chlorophenyl, methylphenyl, and phenyl groups through substitution reactions.

    Thioamide Formation: Conversion of the intermediate compounds to the final thioamide product.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized reaction conditions, including the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.

    Reduction: Reduction of the thioamide group to amines using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Application in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide: Similar structure with a carboxamide group instead of a carbothioamide group.

    N-(4-chlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-sulfonamide: Similar structure with a sulfonamide group.

Uniqueness

The unique structural features of N-(4-chlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide, such as the presence of the carbothioamide group and the specific substitution pattern, contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C30H26ClN3S

Molecular Weight

496.1 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(4-methylphenyl)-6-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C30H26ClN3S/c1-20-10-12-21(13-11-20)26-19-34-28(29(35)32-24-16-14-23(31)15-17-24)27(22-7-3-2-4-8-22)25-9-5-6-18-33(26)30(25)34/h2-4,7-8,10-17,19H,5-6,9,18H2,1H3,(H,32,35)

InChI Key

VVXLFMGQDBOTSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=C(C4=C3N2CCCC4)C5=CC=CC=C5)C(=S)NC6=CC=C(C=C6)Cl

Origin of Product

United States

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